

# Preclinical Profile of OGT 2115: A Heparanase Inhibitor for Cancer Therapy

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## Compound of Interest

Compound Name: OGT 2115

Cat. No.: B15610721

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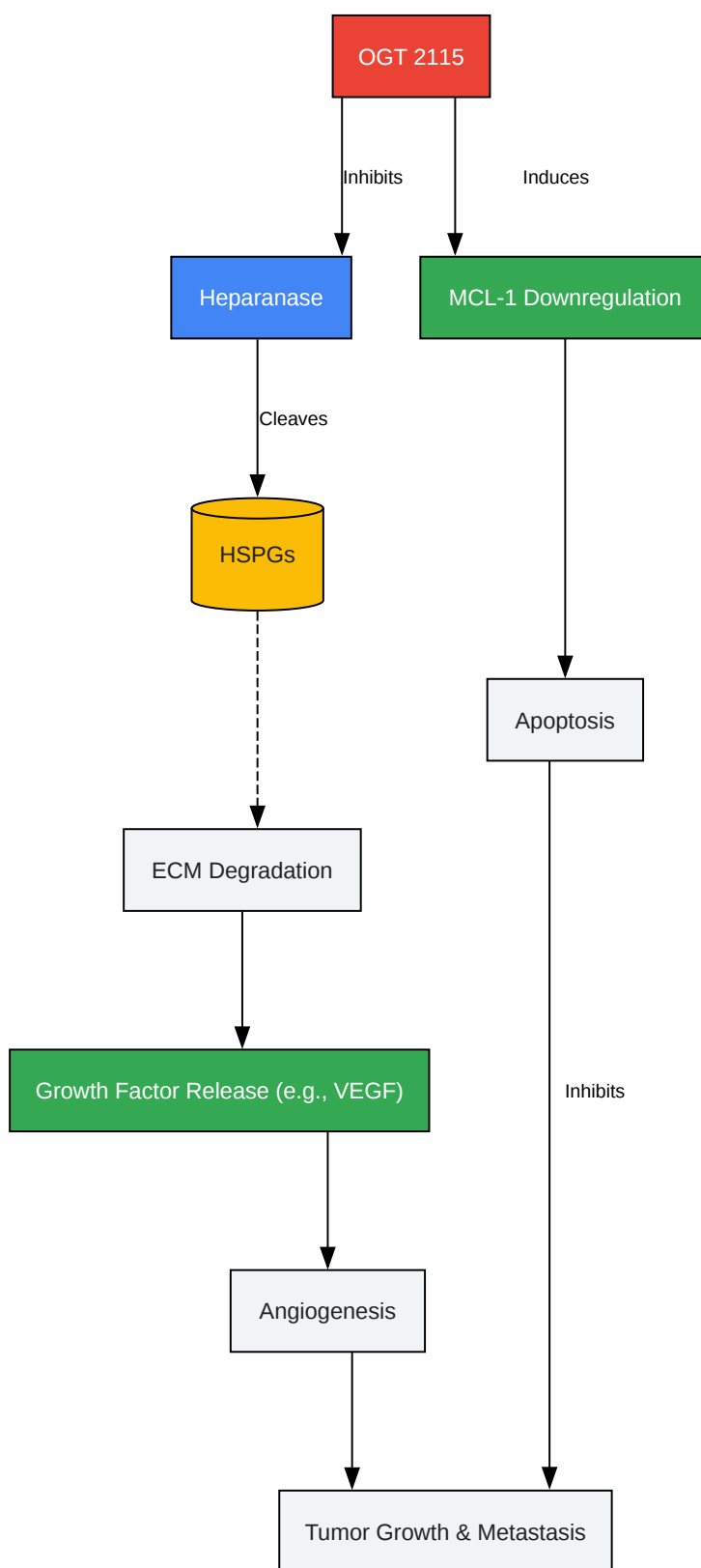
## Executive Summary

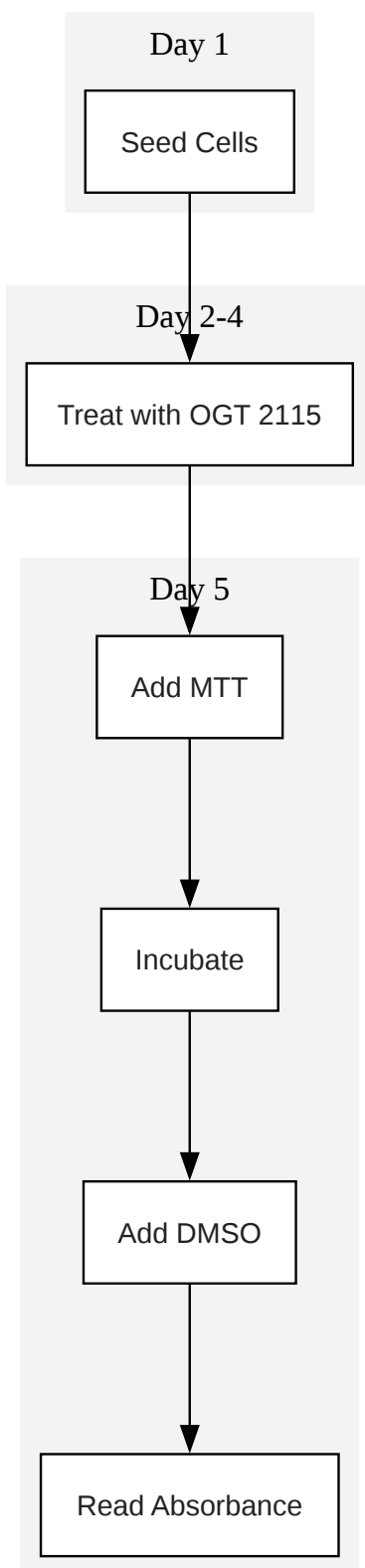
**OGT 2115** is a potent, orally active, and cell-permeable small molecule inhibitor of heparanase, the sole mammalian endo- $\beta$ -D-glucuronidase that cleaves heparan sulfate chains. Upregulation of heparanase is strongly correlated with increased tumor growth, metastasis, and angiogenesis, making it a compelling target for cancer therapy. Preclinical studies have demonstrated the potential of **OGT 2115** as an anti-cancer agent, primarily through its ability to inhibit heparanase activity, thereby impacting tumor cell viability, invasion, migration, and the tumor microenvironment. This technical guide provides a comprehensive overview of the preclinical data available for **OGT 2115**, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.

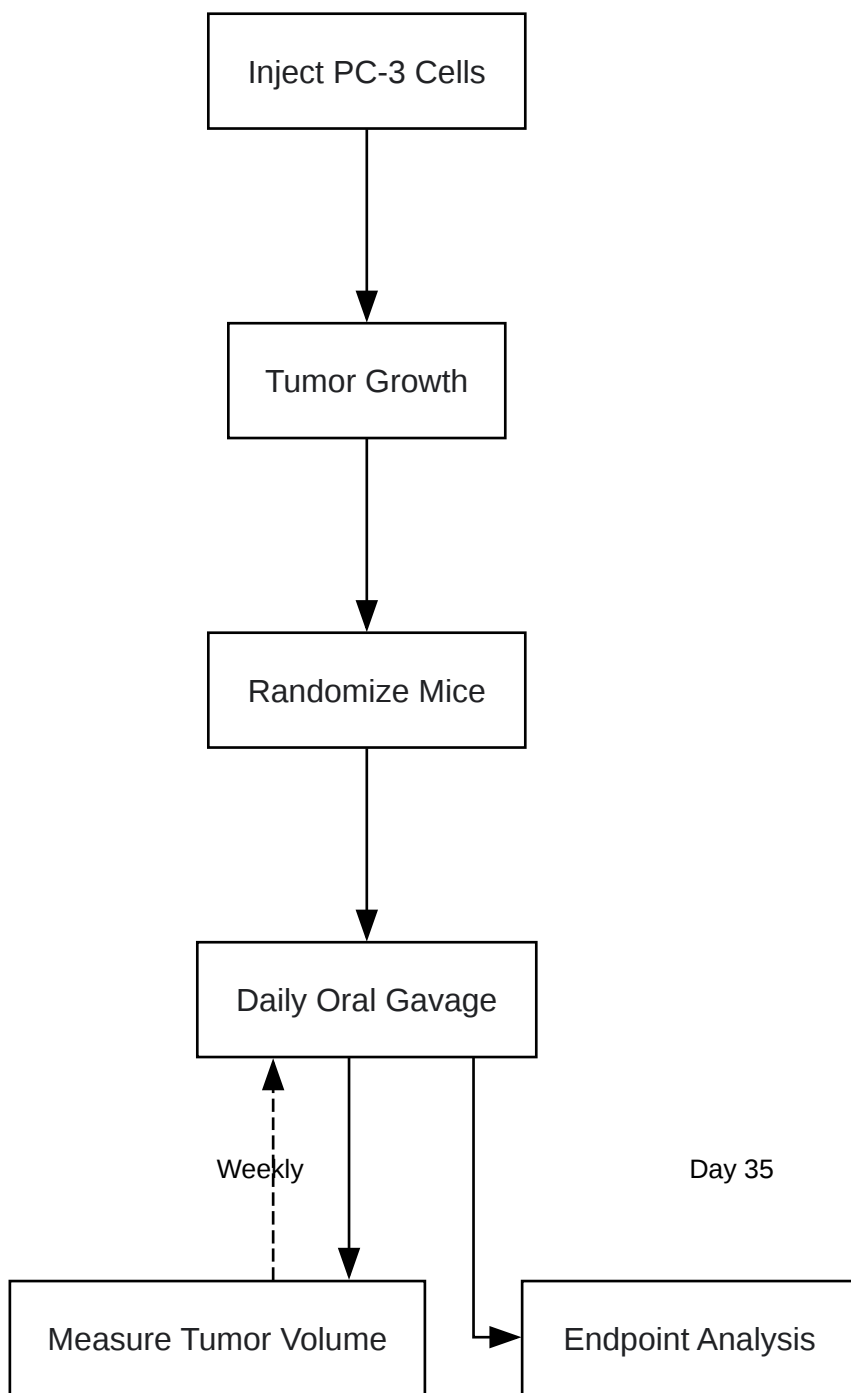
## Core Mechanism of Action

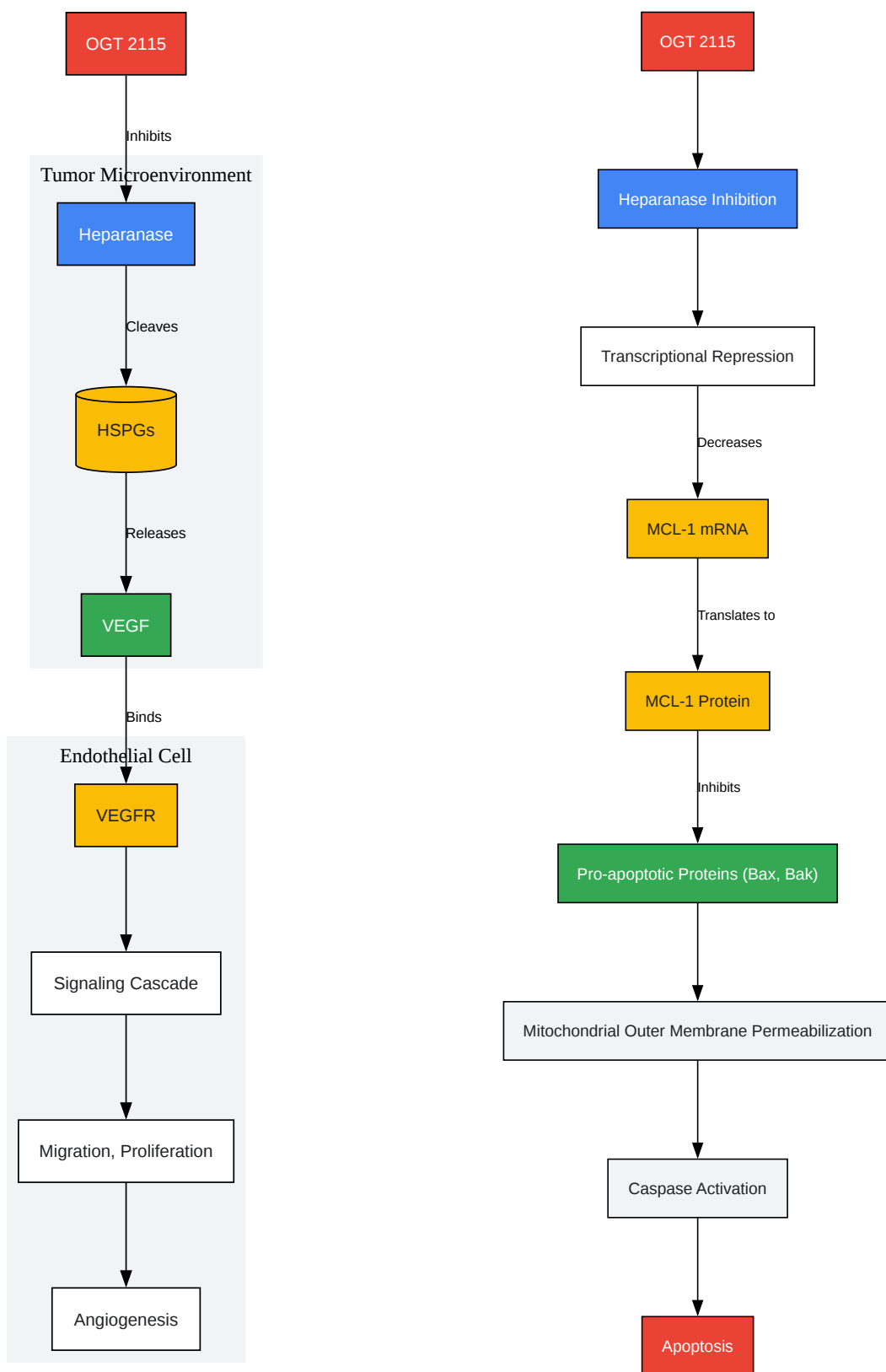
**OGT 2115** exerts its anti-tumor effects primarily through the competitive inhibition of heparanase.<sup>[1][2][3]</sup> Heparanase activity leads to the degradation of heparan sulfate proteoglycans (HSPGs), major components of the extracellular matrix (ECM) and cell surfaces. This degradation releases a plethora of growth factors and cytokines sequestered within the ECM, such as vascular endothelial growth factor (VEGF), which promotes angiogenesis and tumor progression. By inhibiting heparanase, **OGT 2115** prevents this degradation, thereby disrupting key signaling pathways involved in cancer pathogenesis.

A significant downstream effect of **OGT 2115** is the downregulation of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.<sup>[2][4][5][6]</sup> Studies in prostate cancer models have shown that **OGT 2115** reduces both the mRNA and protein levels of MCL-1, leading to increased apoptosis.<sup>[1][4]</sup>









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## References

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